molecular formula C8H8O4S B1613208 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid CAS No. 934570-44-2

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1613208
CAS No.: 934570-44-2
M. Wt: 200.21 g/mol
InChI Key: ZODQJPSGAHBVHU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid (: 934570-44-2) is a heteroaromatic carboxylic acid with a molecular formula of C 8 H 8 O 4 S and a molecular weight of 200.21 g/mol . This compound is built from two key pharmacophoric elements: a thiophene ring and a 1,3-dioxolane group, making it a valuable building block in medicinal chemistry and organic synthesis . The thiophene carboxylic acid moiety is a known scaffold in the development of enzyme inhibitors. Specifically, related thiophene-2-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme implicated in neurological conditions such as schizophrenia through its regulation of D-serine in the brain . In these inhibitors, the carboxylic acid group is essential for interacting with the enzyme's active site, while the thiophene ring engages in hydrophobic interactions . The 1,3-dioxolane group is a protected form of a carbonyl (aldehyde or ketone) commonly used in organic synthesis . Its presence in this molecule suggests potential as a masked carbonyl functionality, which can be unveiled under specific acidic conditions to generate an aldehyde-thiophene carboxylic acid derivative for further chemical transformations . This makes the compound a versatile intermediate for constructing more complex molecules, such as pharmaceuticals and agrochemicals. This product is intended for research purposes as a chemical intermediate or a standard in analytical studies. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. This compound may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)6-5(1-4-13-6)8-11-2-3-12-8/h1,4,8H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQJPSGAHBVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640304
Record name 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-44-2
Record name 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Dioxolane Ring

The dioxolane ring is typically formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. This acetalization reaction protects the aldehyde functionality and stabilizes the intermediate for further transformations.

  • Reaction: Aldehyde + Ethylene glycol → 1,3-Dioxolane derivative
  • Catalyst: Acidic catalyst such as p-toluenesulfonic acid or sulfuric acid
  • Conditions: Reflux in anhydrous solvents (e.g., toluene) with azeotropic removal of water to drive equilibrium

This step is crucial for generating the 1,3-dioxolane ring fused to the thiophene system, as seen in related compounds like 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde.

Introduction of the Carboxylic Acid Group on Thiophene

The carboxylic acid at the 2-position of the thiophene ring can be introduced by several methods:

For example, the Vilsmeier-Haack reaction is widely used to introduce aldehyde groups on thiophenes, which can then be converted to carboxylic acids.

Protection and Deprotection Steps

The dioxolane ring serves as a protecting group for aldehydes during harsh reaction conditions, preventing unwanted side reactions. After the carboxylation or oxidation steps, the dioxolane ring can be retained or removed depending on the desired final compound.

Industrial and Laboratory Scale Preparation

Industrial synthesis focuses on scalable, cost-effective, and environmentally friendly methods. Continuous flow reactors and green chemistry principles are applied to improve yields and reduce waste.

Representative Preparation Procedure (Literature-Based Example)

Step Reagents/Conditions Outcome
1 Thiophene-2-carbaldehyde + Ethylene glycol + Acid catalyst (e.g., p-TsOH) Formation of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (dioxolane ring formation)
2 Oxidation of aldehyde group (e.g., KMnO4 or CrO3) Conversion to 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
3 Purification by crystallization or chromatography Pure target compound

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes
Dioxolane ring formation Acetalization Aldehyde + Ethylene glycol + Acid catalyst Protects aldehyde, reversible reaction
Carboxylic acid introduction Oxidation or Formylation + Oxidation KMnO4, CrO3, or Vilsmeier-Haack reaction Converts aldehyde to acid
Catalytic synthesis (related) Phase transfer catalysis under pressure Alkali, tetrabutylammonium bromide, high pressure/temperature Used in benzothiophene acid synthesis
Purification Crystallization/Chromatography Solvent-dependent Ensures compound purity

Research Findings and Considerations

  • The formation of the dioxolane ring is a well-established method to protect aldehyde groups during subsequent reactions, enhancing the stability of intermediates.

  • The carboxylation of thiophene derivatives requires careful control of reaction conditions to avoid overoxidation or ring degradation.

  • Phase transfer catalysis under high pressure has been demonstrated as an efficient method for synthesizing thiophene carboxylic acids, potentially adaptable for derivatives with dioxolane rings.

  • The choice of oxidation method and protecting groups impacts overall yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation, reduction, and electrophilic substitution, makes it valuable in synthetic chemistry.

Key Reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
  • Substitution: Electrophilic substitution can lead to numerous derivatives.

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Applications:

  • Organic solar cells
  • Conductive coatings
  • Light-emitting diodes

Medicinal Chemistry

The compound's derivatives have shown promising biological activities, making it a candidate for drug development. Research indicates potential antibacterial and antifungal properties, which are critical in addressing resistant strains of pathogens.

Biological Activities:

  • Antibacterial Activity: Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 625 µg/mL to 1250 µg/mL.
  • Antifungal Activity: Significant effects against Candida albicans.

Industrial Applications

In industrial contexts, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of diverse chemical products with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
This compoundDioxolane + Thiophene625 - 1250Significant against C. albicans
Thiophene-2-carbaldehydeThiopheneNot specifiedNot specified
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehydeDioxolane + ThiazoleModerateModerate against A. niger

Case Studies

Several case studies highlight the therapeutic potential and applications of this compound:

Antibacterial Screening

A study evaluated various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that structural modifications significantly influenced MIC values, emphasizing the importance of optimization in drug design.

Antifungal Evaluations

Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and the 1,3-dioxolane moiety can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorophenyl and Methylthio Groups: These substituents (e.g., in 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid) enhance reactivity for cross-coupling reactions, making them valuable in agrochemical synthesis .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C8_8H8_8O4_4S, with a molecular weight of 200.21 g/mol. Its structure features a thiophene ring fused with a 1,3-dioxolane moiety, which contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC8_8H8_8O4_4S
Molecular Weight200.21 g/mol
CAS Number934570-44-2
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, derivatives of this compound have shown significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several dioxolane derivatives, it was found that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for the most effective compounds .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that the thiophene ring can interact with cellular targets involved in cancer progression.

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : The compound may interfere with signaling pathways that promote cell growth.
  • Induction of apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

In vitro studies have shown that certain derivatives can inhibit tumor cell lines effectively, suggesting their potential as lead compounds for further development .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialS. aureus, E. coliMIC: 625–1250 µg/mL
AntifungalCandida albicansSignificant antifungal activity
AnticancerVarious tumor cell linesInhibition of cell proliferation

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxolane ring followed by carboxylation. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound.

Future Directions

Further research is warranted to explore:

  • Structure-activity relationships (SAR) : Understanding how modifications to the structure affect biological activity.
  • In vivo studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic studies : Elucidating the precise cellular mechanisms through which these compounds exert their effects.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies thiophene ring protons (~6.5–7.5 ppm) and dioxolane protons (~4.0–5.0 ppm). The carboxylic acid proton may appear broad at ~12 ppm in DMSO-d₆ .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. For example, SHELXL resolves disorder in the dioxolane ring by refining occupancy factors, while ORTEP generates thermal ellipsoid plots to confirm stereochemistry .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal that:

  • The dioxolane group enhances solubility and metabolic stability compared to unsubstituted thiophenes.
  • Substitution at the 3-position (e.g., iodinated or alkyl groups) modulates cytotoxicity. For instance, iodothienopyranones derived from iodolactonization show antitumor activity by intercalating DNA .
  • MIC assays (Table IV, ) demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) improve antibacterial potency by disrupting membrane integrity.

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Category 2B hazard) .
  • Storage : Store at ambient temperatures in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolane ring .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel .

How can computational tools aid in understanding its reactivity and binding modes?

Advanced Research Question

  • Density Functional Theory (DFT) : Models the electrophilic iodonium intermediate in cyclization reactions, predicting regioselectivity based on frontier molecular orbitals .
  • Molecular Docking : Software like AutoDock Vina screens binding affinities to targets (e.g., cytochrome P450 isoforms), highlighting interactions between the carboxylic acid group and catalytic residues .

How can low yields in hydrolysis steps be addressed during synthesis?

Basic Research Question
Optimize hydrolysis by:

  • Using LiOH/H₂O-THF instead of NaOH to reduce side reactions.
  • Maintaining pH >12 to ensure complete deprotonation of the carboxylic acid.
  • Monitoring reaction progress via TLC (silica, ethyl acetate/hexane 1:1) .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question
Discrepancies arise from substituent electronic effects and scaling challenges . For example:

  • Electron-rich aryl groups (e.g., p-methoxyphenyl) accelerate cyclization (73% yield in 2 h), while alkyl groups require longer times (5 h for tert-butyl) .
  • Scale-up (>10 mmol) may reduce yields due to exothermicity; use dropwise reagent addition and cooling baths (-20°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid
Reactant of Route 2
3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid

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